molecular formula C7H9N3O B1338610 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 39716-50-2

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No.: B1338610
CAS No.: 39716-50-2
M. Wt: 151.17 g/mol
InChI Key: IIIDPTXDTHOYRK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that features a bicyclic structure composed of a pyridine ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization under acidic or basic conditions. The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely, thereby enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells, making it a candidate for treating conditions like Alzheimer's disease.

3. Antimicrobial Activity
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has shown potential antimicrobial properties against various bacterial strains. Its effectiveness as an antibacterial agent makes it a candidate for further development in pharmaceutical applications.

Material Science Applications

1. Polymer Chemistry
The compound serves as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

2. Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Neuroprotective EffectsReduces oxidative stress; potential treatment for neurodegenerative diseases
Antimicrobial ActivityEffective against various bacterial strains
Polymer ChemistryBuilding block for novel polymers
Coatings and AdhesivesEnhances properties of coatings and adhesives

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of key survival signaling pathways.

Case Study 2: Neuroprotection
In experimental models of Alzheimer's disease, the compound was shown to protect neuronal cells from beta-amyloid-induced toxicity. The results indicated a decrease in oxidative damage markers and improved cell viability.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific analogs and derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.

    5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3-ol: Contains an additional hydroxyl group, leading to different chemical properties.

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is unique due to its specific bicyclic structure and the presence of both pyridine and pyridazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₇H₉N₃O
  • Molecular Weight : 151.17 g/mol
  • CAS Number : 39716-50-2

Biological Activities

This compound exhibits a range of biological activities including:

  • Antimicrobial Activity :
    • Studies have shown that pyridazine derivatives possess significant antibacterial and antifungal properties. Compounds with similar structures have been tested against various pathogens, demonstrating efficacy in inhibiting microbial growth .
  • Anti-inflammatory Effects :
    • The compound has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Pyridazinone derivatives have shown potential as anti-inflammatory agents by reducing the production of pro-inflammatory cytokines .
  • Anticancer Properties :
    • Research indicates that derivatives of pyridazinone can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various cancer models .
  • Analgesic Activity :
    • Some studies report that pyridazine derivatives exhibit analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering alternatives with fewer side effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators.
  • Modulation of Cell Signaling Pathways : It may influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Asif et al. (2017)Identified that certain pyridazine derivatives inhibited IL-1β production in HL-60 cells stimulated with lipopolysaccharide .
Pharmacological ReviewHighlighted the broad spectrum of pharmacological activities associated with pyridazine and pyridazinone derivatives including antimicrobial and anti-inflammatory effects .
Anticancer ResearchDemonstrated that specific derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot multi-step reactions are effective for synthesizing structurally related pyridazinyl derivatives. For example, a tetrahydroimidazo[1,2-a]pyridine derivative was synthesized via sequential cyclization and functionalization steps, with optimized conditions including solvent polarity control (e.g., ethanol/water mixtures) and temperature gradients (215–217°C for crystallization) . Reaction optimization may involve adjusting stoichiometry of cyclizing agents (e.g., POCl₃ for pyrimidinone formation) and monitoring intermediate stability via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and carbon hybridization states. For example, diastereotopic protons in fused rings can be resolved using deuterated DMSO .
  • HRMS : Validates molecular formula accuracy (e.g., [M+H]+ ions with <2 ppm deviation) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups .

Q. What biological activities have been reported for structurally analogous pyridazinyl derivatives?

  • Methodological Answer : Analogues like 7-benzyl-2-methyl-tetrahydropyrido[3,4-d]pyrimidin-4-one exhibit antimicrobial activity, evaluated via MIC assays against Gram-positive bacteria. Researchers should adapt such protocols to assess the target compound’s bioactivity, including cytotoxicity profiling using mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can contradictions in NMR data during pyridazinyl derivative synthesis be resolved?

  • Methodological Answer : Discrepancies in proton splitting patterns may arise from dynamic rotational isomerism. Use variable-temperature NMR (e.g., 25°C to −40°C) to stabilize conformers. For example, hindered rotation in fused rings can cause peak broadening, resolved by deuterating solvents (e.g., CDCl₃) . Cross-validate with X-ray crystallography (e.g., single-crystal studies with R-factor <0.05) for absolute configuration confirmation .

Q. What strategies minimize by-products during the synthesis of this compound?

  • Methodological Answer :

  • Impurity Profiling : Reference standards (e.g., EP/BP impurities) guide HPLC-MS identification of side products like N-oxides or hydrolyzed intermediates .
  • Purification : Use gradient elution (e.g., 10–90% acetonitrile in H₂O) on C18 columns to isolate target compounds from regioisomeric by-products .

Q. How can computational modeling predict reactivity and stability of intermediates in pyridazinyl synthesis?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for cyclization steps, predicting activation energies and regioselectivity. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets, guiding rational design of derivatives .

Q. What challenges arise in achieving enantiomeric purity for chiral derivatives, and how are they addressed?

  • Methodological Answer : Racemization during nucleophilic substitution can occur at C3/C4 positions. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while asymmetric catalysis (e.g., BINAP-Ru complexes) enforces stereocontrol .

Q. How do structural modifications at the pyridazinyl core influence pharmacological activity?

  • Methodological Answer : Substituent effects are evaluated via SAR studies. For example:

  • C2 Methylation : Enhances metabolic stability (e.g., reduced CYP3A4-mediated oxidation) .
  • C7 Chlorination : Increases lipophilicity (logP >2) and blood-brain barrier penetration, critical for CNS-targeted analogs .

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-3-5-4-8-2-1-6(5)9-10-7/h3,8H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIDPTXDTHOYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)NN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

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